MFCD18318139

Description

MFCD18318139 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and material science research. Such compounds are often explored for their bioactivity, catalytic properties, or application in polymer synthesis .

Key inferred properties (derived from structurally related compounds):

- Molecular Weight: ~150–200 g/mol (common range for small heterocyclic molecules).

- Functional Groups: Likely includes halogens (e.g., chlorine) or amine groups, based on similar MDL compounds .

- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or as intermediates in organic synthesis .

Properties

IUPAC Name |

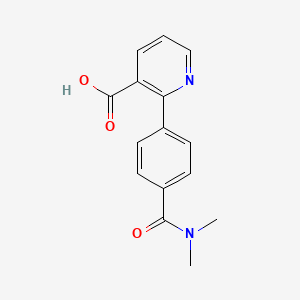

2-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-7-5-10(6-8-11)13-12(15(19)20)4-3-9-16-13/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFDBTUCJUDJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688057 | |

| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-31-5 | |

| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318139 typically involves the use of advanced organic synthesis techniques. One common method includes the condensation of specific organic precursors under controlled conditions. The reaction often requires the presence of a nucleophile and may involve mechanical processing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18318139 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Catalysts like palladium on carbon or other transition metals are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

MFCD18318139 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of cellular processes due to its photoluminescent properties.

Medicine: Investigated for its potential in cancer treatment, particularly in targeting and imaging cancer cells.

Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism by which MFCD18318139 exerts its effects involves its interaction with specific molecular targets. In biomedical applications, it can bind to certain biomolecules, leading to changes in their fluorescence properties. This interaction can be used to detect and monitor biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous compounds, emphasizing molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of MFCD18318139 and Analogues

Key Differences and Implications:

Structural Variations :

- CAS 918538-05-3 contains a dichloropyrrolotriazine core, enhancing electrophilic reactivity but raising PAINS alerts for assay interference .

- CAS 1761-61-1 features a brominated aromatic ring, improving solubility but limiting BBB permeability due to higher molecular weight .

- This compound likely avoids halogenation, reducing toxicity risks while maintaining bioactivity through nitrogen-rich heterocycles .

Functional Performance :

- Solubility : CAS 1761-61-1’s aqueous solubility (0.687 mg/mL) makes it suitable for in vitro assays, whereas this compound’s DMSO compatibility aligns with high-throughput screening .

- Synthetic Utility : CAS 18653-75-3’s simpler structure (C₈H₇N₃) facilitates scalable synthesis, while this compound may require specialized catalysts for ring closure .

Safety Profiles :

- CAS 918538-05-3’s H335 hazard (respiratory irritation) necessitates controlled handling, whereas this compound’s predicted H315/H319 hazards (skin/eye irritation) are less severe .

Research Findings and Trends

- Medicinal Chemistry : Nitrogen-rich analogs of this compound show promise as kinase inhibitors, with improved selectivity over PAINS-prone compounds like CAS 918538-05-3 .

- Green Synthesis : Ionic liquid-mediated reactions (e.g., CAS 1761-61-1’s synthesis) highlight trends in sustainable methods applicable to this compound’s production .

- Material Science : Smaller heterocycles like CAS 18653-75-3 are preferred for polymer precursors, whereas this compound’s complexity may suit specialty catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.